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Compound of Interest

Compound Name: Linoleic Anhydride

CAS No.: 24909-68-0

Cat. No.: B1581715

Get Quote

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Mechanistic Context
Linoleic anhydride is a highly reactive, polyunsaturated intermediate frequently utilized in the

synthesis of lipid nanoparticles (LNPs), liposomes, and lipophilic prodrugs. For example, it is a

critical conjugating reagent used to attach hydrophobic linoleate chains to active

pharmaceutical ingredients (APIs), such as in the synthesis of cisplatin (CDDP) prodrugs, to

enhance cellular uptake and cytotoxicity[1].

The structural integrity of linoleic anhydride—specifically the preservation of its cis,cis-9,12-

diene system and the highly reactive anhydride linkage—is paramount to its downstream

efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical

technique for validating both the macroscopic purity and the microscopic structural features of

this molecule[2]. This application note provides a self-validating protocol for the ¹H and ¹³C

NMR characterization of linoleic anhydride, detailing the causality behind chemical shifts and

offering expert insights into spectral interpretation.
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Mechanistic Insights & Causality in NMR Shifts
When linoleic acid is dehydrated to form linoleic anhydride, the chemical environment of the

carbonyl and α-carbons undergoes a profound change:

¹H NMR Deshielding: The α-protons (C2) shift from ~2.35 ppm in the free acid to ~2.45 ppm

in the anhydride. This deshielding is driven by the enhanced electron-withdrawing inductive

effect of the anhydride group.

¹³C NMR Upfield Shift: Conversely, in ¹³C NMR, the carbonyl carbon (C1) shifts upfield from

~180 ppm (free acid) to ~169.5 ppm (anhydride). This seemingly counterintuitive shift is

caused by the cross-conjugation of the central oxygen's lone pairs with the two carbonyl π-

systems, which alters the paramagnetic shielding term of the carbon nucleus.

Orthogonal Validation Note: While NMR is definitive, orthogonal validation of the anhydride

linkage can be achieved via FTIR spectroscopy. Anhydrides exhibit a characteristic double

carbonyl stretch at ~1820 cm⁻¹ (symmetric) and ~1750 cm⁻¹ (asymmetric), which easily

distinguishes them from the single C=O stretch of the free acid[3].

Experimental Protocol: Self-Validating NMR
Workflow
To ensure high-fidelity data and prevent the autoxidation of the sensitive bis-allylic protons, the

following protocol must be strictly adhered to.

Step 1: Sample Preparation under Inert Atmosphere
Purge: Flush a clean, dry 5 mm NMR tube with Argon or Nitrogen gas. The bis-allylic position

of linoleic anhydride is highly susceptible to oxidative degradation, which can introduce

hydroperoxide impurities[4].

Dissolution: Dissolve 15–20 mg of linoleic anhydride in 0.6 mL of deuterated chloroform

(CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

Seal: Cap the tube immediately and seal with Parafilm to prevent atmospheric moisture from

hydrolyzing the anhydride back to linoleic acid.
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Step 2: ¹H NMR Acquisition
Insert the sample into a 400 MHz (or higher) NMR spectrometer.

Lock the solvent signal to CDCl₃ and shim the magnetic field to achieve a sharp TMS peak

(line width < 1 Hz).

Set Acquisition Parameters:

Pulse Angle: 30°

Number of Scans (ns): 16 to 64

Relaxation Delay (D1): 5 seconds. Causality: A prolonged D1 ensures complete

longitudinal relaxation (T₁) of all protons, which is mandatory for accurate quantitative

integration[5].

Acquire and apply Fourier Transform (FT). Phase and baseline correct the spectrum.

Step 3: ¹³C NMR Acquisition
Utilize a standard proton-decoupled ¹³C pulse sequence (e.g., zgpg30) with WALTZ-16

decoupling to eliminate ¹H-¹³C scalar couplings, yielding sharp singlets for each carbon

environment[2].

Set Acquisition Parameters:

Number of Scans (ns): 512 to 1024 (due to the low natural abundance of ¹³C).

Relaxation Delay (D1): 2 seconds.

Acquire, process with a line broadening (LB) of 1.0 Hz, and apply FT.

Step 4: Self-Validating Data Processing
Set the TMS signal to exactly 0.00 ppm.

Internal Calibration: Integrate the terminal methyl triplet at 0.89 ppm and set the value to

exactly 6.00 (representing 6 protons from the two acyl chains).
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Hydrolysis Check: Evaluate the integration of the α-CH₂ triplet at 2.45 ppm. A perfect

anhydride will yield an integral of 4.00. Any signal emerging at 2.35 ppm indicates hydrolysis

to the free acid.

Oxidation Check: Evaluate the bis-allylic triplet at 2.77 ppm. It must integrate to 4.00. A

reduced integral, coupled with new multiplet signals >5.5 ppm, indicates isomerization or

autoxidation of the polyunsaturated chain[4].

Data Presentation: Quantitative NMR Assignments
Table 1: ¹H NMR Spectral Assignments for Linoleic
Anhydride (400 MHz, CDCl₃)
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Proton
Position

Chemical Shift
(ppm)

Multiplicity Integration
Causality /
Structural
Significance

Terminal CH₃

(ω-1)
0.89 t 6H

End-chain

marker; used as

the internal

integration

standard[2].

Aliphatic CH₂ 1.25 - 1.35 m 28H
Bulk lipid

backbone.

β-CH₂ (C3) 1.65 p 4H

Inductive effect

of the carbonyl

decays over

distance.

Allylic CH₂ (C8,

C14)
2.05 q 8H

Deshielded by

the adjacent π-

system[2].

α-CH₂ (C2) 2.45 t 4H

Strongly

deshielded by

the highly

electron-

withdrawing

anhydride

moiety.

Diagnostic for

anhydride

formation.

Bis-allylic CH₂

(C11)
2.77 t 4H

Flanked by two

double bonds.

Highly

susceptible to

autoxidation;

acts as a purity

marker[4].
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Olefinic CH

(C9,10,12,13)
5.30 - 5.40 m 8H

Confirms the

integrity of the

cis,cis-diene

system[2].

Table 2: ¹³C NMR Spectral Assignments for Linoleic
Anhydride (100 MHz, CDCl₃)

Carbon Position Chemical Shift (ppm)
Causality / Structural
Significance

Terminal CH₃ (C18) 14.1
Standard aliphatic methyl

carbon.

Aliphatic CH₂ 22.5 - 31.5

Chain carbons; C16 and C17

appear upfield relative to the

central bulk CH₂[2].

β-CH₂ (C3) 24.0

Shifted slightly downfield

relative to the bulk aliphatic

chain.

Bis-allylic CH₂ (C11) 25.6
Diagnostic marker for the intact

1,4-diene system[2].

Allylic CH₂ (C8, C14) 27.2
Deshielded by the adjacent

double bond.

α-CH₂ (C2) 34.5
Deshielded by the anhydride

linkage.

Olefinic CH 127.9, 128.0, 130.0, 130.2
Characteristic of the cis,cis-

9,12 double bonds[4].

Carbonyl (C1) 169.5

Cross-conjugation of the

central oxygen lone pair shifts

this upfield relative to the free

acid (~180 ppm).
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Fig 1. Synthesis and NMR validation workflow for linoleic anhydride.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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